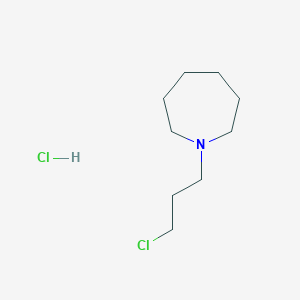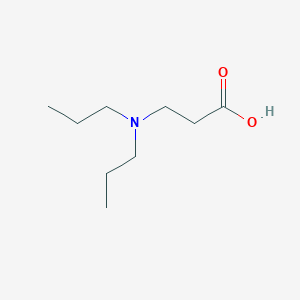
L-Arginine dihydrochloride
Übersicht
Beschreibung
L-Arginine dihydrochloride is a salt form of the amino acid L-arginine, which is essential for various physiological processes. L-arginine is involved in protein synthesis, nitric oxide production, and the urea cycle. The dihydrochloride form enhances its stability and solubility, making it suitable for various applications in research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Arginine dihydrochloride can be synthesized through the neutralization of L-arginine with hydrochloric acid. The reaction typically involves dissolving L-arginine in water and gradually adding hydrochloric acid until the pH reaches a specific value. The solution is then evaporated to obtain this compound crystals .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using microorganisms such as Corynebacterium glutamicum. The fermentation broth is then subjected to purification steps, including ion exchange chromatography and crystallization, to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
L-Arginine dihydrochloride undergoes various chemical reactions, including:
Decarboxylation: L-arginine can be decarboxylated to form agmatine, a reaction catalyzed by arginine decarboxylase.
Substitution: L-arginine can participate in substitution reactions to form derivatives such as Nα-benzoyl arginine.
Common Reagents and Conditions
Oxidation: Requires nitric oxide synthase and oxygen.
Decarboxylation: Requires arginine decarboxylase and specific pH conditions.
Substitution: Involves reagents like benzoyl chloride and specific solvents.
Major Products
Nitric oxide and citrulline: from oxidation.
Agmatine: from decarboxylation.
Nα-benzoyl arginine: from substitution.
Wissenschaftliche Forschungsanwendungen
L-Arginine dihydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
L-Arginine dihydrochloride exerts its effects primarily through the production of nitric oxide, a critical signaling molecule. Nitric oxide synthase catalyzes the conversion of L-arginine to nitric oxide and citrulline. Nitric oxide plays a vital role in vasodilation, immune response, and neurotransmission . Additionally, L-arginine is involved in protein synthesis and the urea cycle, contributing to the detoxification of ammonia in the liver .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Ornithine: Another amino acid involved in the urea cycle and protein synthesis.
L-Citrulline: A byproduct of L-arginine metabolism and a precursor to L-arginine.
Agmatine: A decarboxylation product of L-arginine with potential neuroprotective and antidepressant effects.
Uniqueness
L-Arginine dihydrochloride is unique due to its dual role in nitric oxide production and protein synthesis. Its enhanced solubility and stability in the dihydrochloride form make it more suitable for various applications compared to its analogs .
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.2ClH/c7-4(5(11)12)2-1-3-10-6(8)9;;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2*1H/t4-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFDKEOHAJGWGZ-FHNDMYTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206834 | |
| Record name | L-Arginine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58107-60-1 | |
| Record name | L-Arginine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058107601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Arginine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3054014.png)








